molecular formula C28H48O2 B089736 Cholest-5-en-3beta-ol, 19-methoxy- CAS No. 1106-13-4

Cholest-5-en-3beta-ol, 19-methoxy-

Cat. No. B089736
CAS RN: 1106-13-4
M. Wt: 416.7 g/mol
InChI Key: CNPRURNPRXVSNA-TURLQYGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-5-en-3beta-ol, 19-methoxy- is a steroidal compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of cholesterol and is synthesized through a complex chemical process.

Mechanism Of Action

The mechanism of action of Cholest-5-en-3beta-ol, 19-methoxy- is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways, such as the NF-κB and PI3K/AKT pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase.

Biochemical And Physiological Effects

Cholest-5-en-3beta-ol, 19-methoxy- has been shown to have a wide range of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It can also improve lipid metabolism and reduce the accumulation of fat in the liver. Additionally, it has been shown to have a protective effect on neurons and can improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of Cholest-5-en-3beta-ol, 19-methoxy- is its potential therapeutic applications. It is a promising compound for the treatment of various diseases, such as cancer and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and costly.

Future Directions

There are several future directions for the study of Cholest-5-en-3beta-ol, 19-methoxy-. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of the specific signaling pathways and enzymes that are targeted by this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for therapeutic applications. Finally, the potential side effects and toxicity of this compound need to be thoroughly investigated before it can be used in clinical settings.
Conclusion:
In conclusion, Cholest-5-en-3beta-ol, 19-methoxy- is a promising compound with potential therapeutic applications. Its complex synthesis method and limited knowledge of its mechanism of action present challenges for its use in lab experiments. However, with further research, this compound could prove to be a valuable tool in the treatment of various diseases.

Synthesis Methods

Cholest-5-en-3beta-ol, 19-methoxy- is synthesized through the reaction of cholesterol with methoxyamine hydrochloride. The reaction is carried out in the presence of a catalyst, such as pyridine or triethylamine, at a temperature of 50-60°C. The resulting compound is then purified through a series of chromatographic techniques, such as column chromatography or HPLC.

Scientific Research Applications

Cholest-5-en-3beta-ol, 19-methoxy- has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has also been shown to have a protective effect on the liver and can improve lipid metabolism. Additionally, it has been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

CAS RN

1106-13-4

Product Name

Cholest-5-en-3beta-ol, 19-methoxy-

Molecular Formula

C28H48O2

Molecular Weight

416.7 g/mol

IUPAC Name

(3S,8S,9S,10S,13R,14S,17R)-10-(methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(29)13-16-28(21,18-30-5)26(23)14-15-27(24,25)4/h9,19-20,22-26,29H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-/m1/s1

InChI Key

CNPRURNPRXVSNA-TURLQYGPSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)COC)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)COC)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)COC)C

synonyms

19-Methoxycholest-5-en-3β-ol

Origin of Product

United States

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